4-(2-chlorobenzyl)-N-(2-chlorobenzylidene)-1-piperazinamine
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Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives involves various strategies including nucleophilic aromatic substitution reactions and reductive amination processes. For example, microwave-assisted synthesis has been utilized for the rapid generation of heteroaryl ether core structures of piperazine derivatives, demonstrating high yields and efficiency in the presence of cesium carbonate in dimethylformamide or tripotassium phosphate in N-methyl-2-pyrrolidone (Williams et al., 2010).
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be analyzed using various techniques, including single-crystal X-ray analysis. This method has been employed to study the polymorphic crystalline forms of piperazine-2,5-diones, revealing different hydrogen-bonding networks and providing insights into the association of these compounds in solution (Weatherhead-Kloster et al., 2005).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including alkylation, acidulation, and reduction, which are critical in their synthesis and modification for enhanced biological activity. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine involves a series of reactions, starting from 2,3-dichloronitrobenzene and leading to the final product with a total yield of 48.2% (Li Ning-wei, 2005).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystallinity, are crucial for their application and effectiveness as therapeutic agents. These properties can be influenced by the molecular structure and substituents of the piperazine ring.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, define the potential therapeutic uses of piperazine derivatives. Studies on the structure-affinity relationship of these compounds provide valuable insights into their selective binding to receptors, which is essential for the development of drugs with fewer side effects and higher efficacy (Perrone et al., 2000).
properties
IUPAC Name |
1-(2-chlorophenyl)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3/c19-17-7-3-1-5-15(17)13-21-23-11-9-22(10-12-23)14-16-6-2-4-8-18(16)20/h1-8,13H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATINJQLEUWXRMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10973473 |
Source
|
Record name | 1-(2-Chlorophenyl)-N-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}methanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10973473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-N-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}methanimine | |
CAS RN |
5788-37-4 |
Source
|
Record name | 1-(2-Chlorophenyl)-N-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}methanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10973473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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